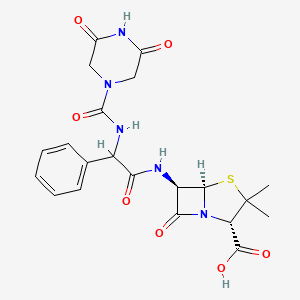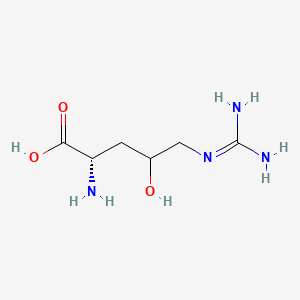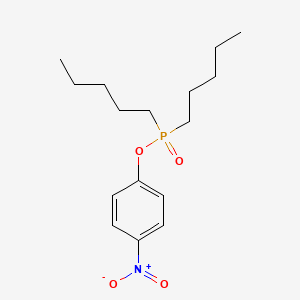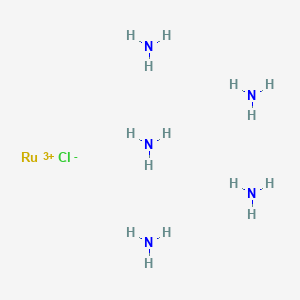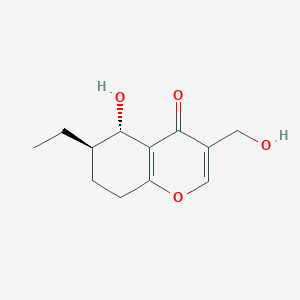
Diplodiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diplosporin is a pyranone.
Diplodiol is a natural product found in Stenocarpella macrospora with data available.
Aplicaciones Científicas De Investigación
Neurotoxin from Stenocarpella Maydis
- A study described the isolation of a neurotoxin named diplonine from cultures of the fungus Stenocarpella maydis, which induces neurological signs in guinea pigs similar to those observed in cattle and sheep suffering from diplodiosis, a neuromycotoxicosis. This toxin is associated with spongiform degeneration in the brain and could have implications for understanding the pathological mechanisms of fungal toxins in livestock (Snyman et al., 2011).
Drug Delivery Systems
- Another study explored the encapsulation of the drug dipyridamole in polycaprolactone (PCL) using electrospinning to create a drug delivery system (DDS). This research is significant for its potential applications in biomedical engineering, showcasing how drugs can be effectively delivered to target areas, improving therapeutic outcomes (Repanas et al., 2016).
Database of Interacting Proteins (DIP)
- The Database of Interacting Proteins (DIP) stands out as a valuable resource for the scientific community, documenting experimentally determined protein-protein interactions. This database aids in understanding protein functions and their interactions, which is crucial for various fields, including molecular biology and genetics (Xenarios et al., 2000; Xenarios et al., 2002).
Toxic Metabolites of Stenocarpella Maydis
- Research into the cell death induced by toxic metabolites of Stenocarpella maydis, such as diplodiatoxin and dipmatol, contributes to the understanding of the mechanisms of action of these compounds on cellular models. This study could have implications for developing strategies to mitigate the effects of these toxins (Masango et al., 2015).
Propiedades
Número CAS |
69199-05-9 |
|---|---|
Nombre del producto |
Diplodiol |
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
(5S,6R)-6-ethyl-5-hydroxy-3-(hydroxymethyl)-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C12H16O4/c1-2-7-3-4-9-10(11(7)14)12(15)8(5-13)6-16-9/h6-7,11,13-14H,2-5H2,1H3/t7-,11+/m1/s1 |
Clave InChI |
BFQQKLXDPGTJKC-HQJQHLMTSA-N |
SMILES isomérico |
CC[C@@H]1CCC2=C([C@H]1O)C(=O)C(=CO2)CO |
SMILES |
CCC1CCC2=C(C1O)C(=O)C(=CO2)CO |
SMILES canónico |
CCC1CCC2=C(C1O)C(=O)C(=CO2)CO |
Otros números CAS |
7143-89-7 |
Sinónimos |
diplodiol trans-6-ethyl-5-hydroxy-3-hydroxymethyl-5,6,7,8-tetrahydrochromone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



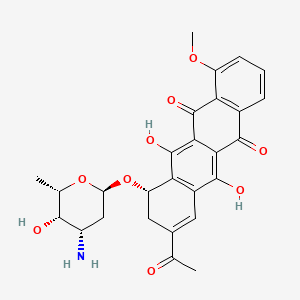
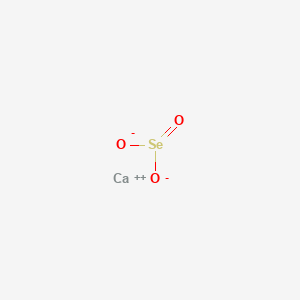
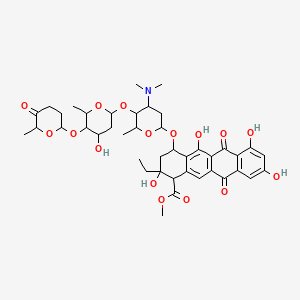
![(2S)-2-hydroxy-2-methyl-N-[(2R)-1-(3-phenylprop-2-enoyl)pyrrolidin-2-yl]butanamide](/img/structure/B1202340.png)
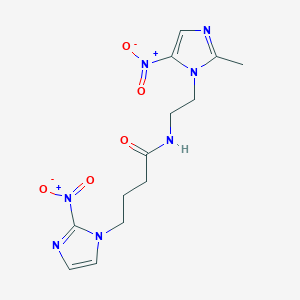
![Hexapotassium [nitrilotris(methylene)]trisphosphonate](/img/structure/B1202343.png)
![(1-{[2-(Diethylamino)ethyl]amino}-9-oxo-9h-thioxanthen-4-yl)methyl methanesulfonate](/img/structure/B1202344.png)
